molecular formula C16H22O4 B12378391 Monooctyl Phthalate-d4

Monooctyl Phthalate-d4

Cat. No.: B12378391
M. Wt: 282.37 g/mol
InChI Key: PKIYFBICNICNGJ-LLDRQJGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monooctyl Phthalate-d4, also known as Mono-n-octyl Phthalate-d4, is a deuterium-labeled compound. It is a derivative of Monooctyl Phthalate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of phthalates in various matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monooctyl Phthalate-d4 is synthesized by the esterification of phthalic anhydride with octanol-d4 (deuterated octanol). The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of phthalic anhydride and octanol-d4 into a reactor, where the esterification reaction takes place. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Monooctyl Phthalate-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Phthalic acid and octanol-d4.

    Oxidation: Various oxidation products depending on the extent of oxidation.

    Substitution: Substituted phthalate esters.

Scientific Research Applications

Monooctyl Phthalate-d4 has a wide range of applications in scientific research:

Mechanism of Action

Monooctyl Phthalate-d4 exerts its effects primarily through its role as a stable isotope-labeled internal standard. By replacing hydrogen atoms with deuterium, the compound exhibits similar chemical properties to its non-deuterated counterpart but can be distinguished using mass spectrometry. This allows for accurate quantification of phthalates in various samples. The deuterium labeling also affects the pharmacokinetics and metabolic pathways of the compound, providing insights into the behavior of phthalates in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for the differentiation of this compound from other phthalates using mass spectrometry, making it an invaluable tool in quantitative analysis. Additionally, the deuterium labeling can influence the compound’s pharmacokinetics and metabolic pathways, offering unique insights into the behavior of phthalates in biological systems .

Properties

Molecular Formula

C16H22O4

Molecular Weight

282.37 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid

InChI

InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)/i7D,8D,10D,11D

InChI Key

PKIYFBICNICNGJ-LLDRQJGISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCC)[2H])[2H]

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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